

# Application Notes and Protocols for Acriflavine Hydrochloride in Flow Cytometry

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## Compound of Interest

Compound Name: Acriflavine hydrochloride

Cat. No.: B1666551

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## Introduction

**Acriflavine hydrochloride** (ACF), a fluorescent acridine dye, is a versatile tool in flow cytometry with applications in cell cycle analysis, apoptosis detection, and the study of multidrug resistance.[1] As an intercalating agent, it binds to nucleic acids, allowing for the quantitative assessment of cellular DNA content.[2] Its fluorescent properties also enable its use as a substrate for efflux pumps, making it valuable for functional assays of multidrug resistance. This document provides detailed protocols for the application of **acriflavine hydrochloride** in these key areas of cell analysis.

## Key Applications and Data Presentation

The following table summarizes the key applications of **acriflavine hydrochloride** in flow cytometry and provides a starting point for experimental parameters. Note that optimal conditions may vary depending on the cell type and experimental setup.

Application	Principle	Recommended Concentration	Incubation Time	Excitation/Emission (nm)
Cell Cycle Analysis	Stoichiometric binding to DNA allows for discrimination of G0/G1, S, and G2/M phases based on fluorescence intensity.[3]	1 - 10 $\mu$ M	30 minutes - 48 hours	~488 / ~520
Apoptosis Detection	Alterations in membrane permeability and nuclear condensation during apoptosis lead to differential uptake and fluorescence of acriflavine.	0.5 - 5 $\mu$ M	15 - 60 minutes	~488 / ~520
Multidrug Resistance (MDR) Assay	Acriflavine is a substrate for ABC transporter proteins (efflux pumps).[4] Cells with higher MDR activity will exhibit lower intracellular fluorescence due to active efflux of the dye.[4]	1 - 5 $\mu$ M	30 - 60 minutes	~488 / ~520

## Experimental Protocols

### Cell Cycle Analysis using Acriflavine Hydrochloride

This protocol details the steps for analyzing the cell cycle distribution of a cell population using **acriflavine hydrochloride** staining.

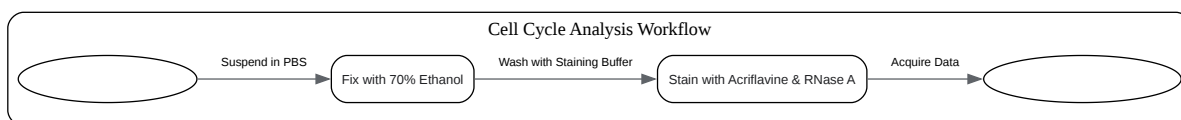
Materials:

- **Acriflavine Hydrochloride (ACF)**
- Phosphate-Buffered Saline (PBS)
- 70% Ethanol (ice-cold)
- RNase A (100 µg/mL)
- Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
- Flow cytometer with a blue laser (488 nm)

Protocol:

- Cell Preparation:
  - Harvest approximately  $1 \times 10^6$  cells per sample.
  - Wash the cells once with cold PBS by centrifuging at  $300 \times g$  for 5 minutes.
  - Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS.
- Fixation:
  - While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
  - Incubate the cells on ice or at  $-20^{\circ}\text{C}$  for at least 2 hours. Note: Cells can be stored in ethanol at  $-20^{\circ}\text{C}$  for several weeks.

- Staining:
  - Centrifuge the fixed cells at 850 x g for 5 minutes and discard the ethanol.
  - Wash the cell pellet with 5 mL of Flow Cytometry Staining Buffer. Centrifuge and discard the supernatant.
  - Resuspend the cell pellet in 1 mL of a staining solution containing **acriflavine hydrochloride** (1-10  $\mu$ M) and RNase A (100  $\mu$ g/mL) in Flow Cytometry Staining Buffer.
  - Incubate at room temperature for 30 minutes, protected from light.
- Flow Cytometry Analysis:
  - Analyze the samples on a flow cytometer using a 488 nm laser for excitation.
  - Collect the fluorescence emission using a filter appropriate for green fluorescence (e.g., 530/30 nm).
  - Acquire data for at least 10,000 events per sample.
  - Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.



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Caption: Workflow for cell cycle analysis using **acriflavine hydrochloride**.

## Apoptosis Detection using Acriflavine Hydrochloride

This protocol provides a method to distinguish between live, early apoptotic, and late apoptotic/necrotic cells based on their differential staining with **acriflavine hydrochloride**.

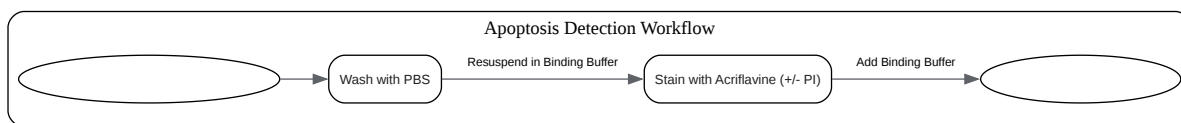
Materials:

- **Acriflavine Hydrochloride (ACF)**
- Annexin V Binding Buffer (10X)
- Propidium Iodide (PI) or other viability dye (optional, for dual staining)
- Phosphate-Buffered Saline (PBS)
- Flow cytometer with a blue laser (488 nm)

Protocol:

- Cell Preparation:
  - Induce apoptosis in your cell line using a known method. Include a non-treated control.
  - Harvest approximately  $1-5 \times 10^5$  cells per sample.
  - Wash the cells twice with cold PBS by centrifuging at  $300 \times g$  for 5 minutes.
- Staining:
  - Prepare 1X Annexin V Binding Buffer by diluting the 10X stock in deionized water.
  - Resuspend the cell pellet in 100  $\mu$ L of 1X Annexin V Binding Buffer.
  - Add 5  $\mu$ L of **acriflavine hydrochloride** solution (to a final concentration of 0.5-5  $\mu$ M).
  - (Optional) Add 5  $\mu$ L of a viability dye like Propidium Iodide.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry Analysis:

- Add 400 µL of 1X Annexin V Binding Buffer to each tube.
- Analyze the samples immediately on a flow cytometer.
- Use a 488 nm laser for excitation and collect fluorescence in the green (~520 nm for Acriflavine) and red (~617 nm for PI, if used) channels.
- Distinguish cell populations:
  - Live cells: Low acriflavine fluorescence.
  - Early apoptotic cells: Higher acriflavine fluorescence.
  - Late apoptotic/necrotic cells: High acriflavine and high PI fluorescence (if used).



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Caption: Workflow for apoptosis detection using **acriflavine hydrochloride**.

## Multidrug Resistance (MDR) Efflux Assay

This protocol measures the activity of multidrug resistance efflux pumps by quantifying the retention of **acriflavine hydrochloride**.

Materials:

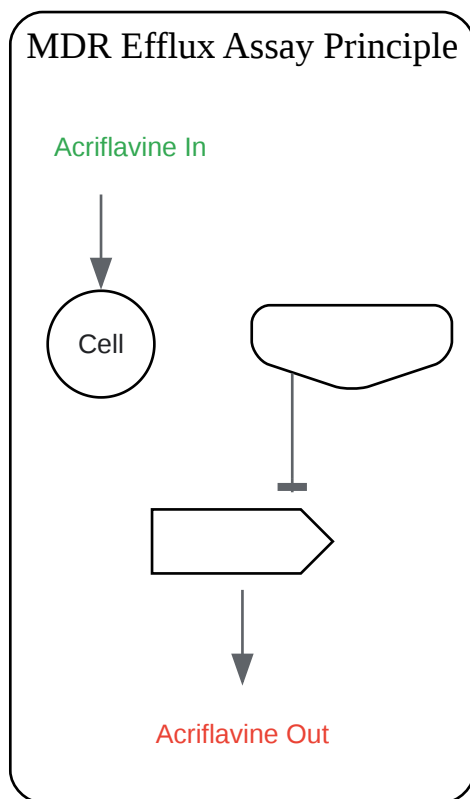
- **Acriflavine Hydrochloride (ACF)**
- Cell culture medium
- Efflux pump inhibitor (e.g., Verapamil, as a positive control)

- Phosphate-Buffered Saline (PBS)
- Flow cytometer with a blue laser (488 nm)

Protocol:

- Cell Preparation:
  - Culture cells to be tested for MDR activity. Include a known MDR-positive and a sensitive cell line as controls if available.
  - Harvest approximately  $1 \times 10^6$  cells per sample.
  - Wash the cells once with cold PBS.
- Acriflavine Loading:
  - Resuspend the cells in pre-warmed cell culture medium containing 1-5  $\mu\text{M}$  **acriflavine hydrochloride**.
  - Incubate for 30-60 minutes at 37°C to allow for dye uptake.
  - (Optional) For the inhibitor control, pre-incubate a sample of cells with an efflux pump inhibitor (e.g., 50  $\mu\text{M}$  Verapamil) for 30 minutes before adding acriflavine.
- Efflux and Analysis:
  - After the loading period, wash the cells twice with cold PBS to remove extracellular acriflavine.
  - Resuspend the cells in fresh, pre-warmed culture medium.
  - Analyze the intracellular fluorescence immediately on a flow cytometer (Time point 0).
  - Incubate the cells at 37°C and analyze again at various time points (e.g., 30, 60, and 120 minutes) to measure the efflux of the dye.

- Cells with high MDR activity will show a more rapid decrease in fluorescence over time compared to sensitive cells or cells treated with an inhibitor.



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Caption: Principle of the multidrug resistance efflux assay.

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## References

- 1. Acriflavine hydrochloride, Fluorescent dye (CAS 69235-50-3) | Abcam [[abcam.com](http://abcam.com)]
- 2. Assaying cell cycle status using flow cytometry - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 3. [cancer.wisc.edu](http://cancer.wisc.edu) [[cancer.wisc.edu](http://cancer.wisc.edu)]

- 4. researchgate.net [researchgate.net]
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